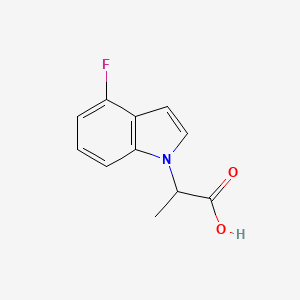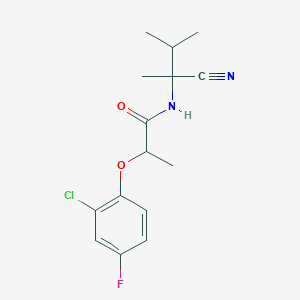![molecular formula C10H12BBrO2 B13360038 6-(bromomethyl)-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13360038.png)
6-(bromomethyl)-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(bromomethyl)-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol is a chemical compound that belongs to the class of boron-containing heterocycles This compound is characterized by the presence of a bromomethyl group and a dimethylbenzo[c][1,2]oxaborol ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(bromomethyl)-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol typically involves the bromination of a precursor compound. One common method is the visible-light-induced radical bromination using N-bromosuccinimide (NBS) as the brominating agent. This reaction is often carried out in the presence of a suitable solvent, such as chloroform or methanol, and a light source, such as a tungsten bulb .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and light intensity, to achieve higher yields and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
6-(bromomethyl)-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of the corresponding methyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions to achieve substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed to introduce oxygen-containing functional groups.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce the bromomethyl group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while oxidation with potassium permanganate could introduce a carboxyl group.
Applications De Recherche Scientifique
6-(bromomethyl)-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex boron-containing compounds and heterocycles.
Biology: The compound’s unique structure makes it a potential candidate for studying boron-based interactions in biological systems.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials with unique properties, such as boron-containing polymers or catalysts.
Mécanisme D'action
The mechanism of action of 6-(bromomethyl)-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol involves its interaction with specific molecular targets. The bromomethyl group can participate in covalent bonding with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The boron atom in the oxaborol ring can also form reversible interactions with biological molecules, influencing their function and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
Crisaborole: A boron-containing compound used as a phosphodiesterase-4 inhibitor for treating atopic dermatitis.
Ethyl 6-(bromomethyl)-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate: Another bromomethyl-containing compound used in synthetic organic chemistry.
Uniqueness
6-(bromomethyl)-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol is unique due to its specific structural features, such as the combination of a bromomethyl group and a dimethylbenzo[c][1,2]oxaborol ring
Propriétés
IUPAC Name |
6-(bromomethyl)-1-hydroxy-3,3-dimethyl-2,1-benzoxaborole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BBrO2/c1-10(2)8-4-3-7(6-12)5-9(8)11(13)14-10/h3-5,13H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGXWAHICZDGQOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=C(C=CC(=C2)CBr)C(O1)(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BBrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.92 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(3S,4R)-4-[(5-chloro-2-methylphenyl)amino]oxolan-3-ol](/img/structure/B13359956.png)

![N-[1-(hydroxymethyl)propyl]-4-(pentyloxy)-1-naphthalenesulfonamide](/img/structure/B13360004.png)

![6-(5-Bromo-2-furyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13360011.png)

![2-Methyl-3-[6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine](/img/structure/B13360019.png)



![(3S,4R)-4-[(3-fluorophenyl)amino]oxolan-3-ol](/img/structure/B13360035.png)

![13-(12,14-diazapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,12,16,18,20,22-undecaen-13-yl)-12,14-diazapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,12,16,18,20,22-undecaene](/img/structure/B13360045.png)

